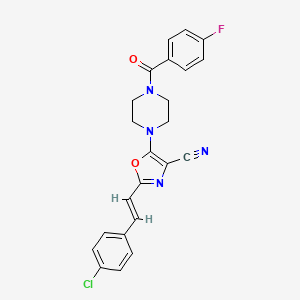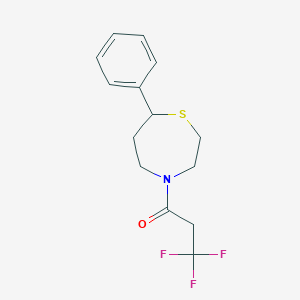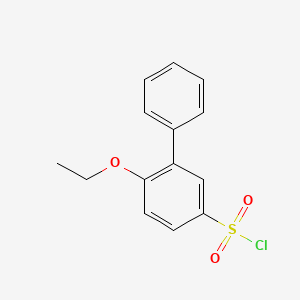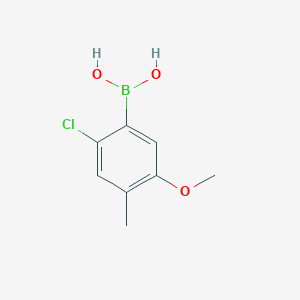
(2S)-2,6,6-Trimethylheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2,6,6-Trimethylheptan-1-ol, also known as Isooctanol, is a colorless liquid with a strong odor. It is a versatile compound that finds its application in various industries such as pharmaceuticals, cosmetics, and flavors. Isooctanol is a chiral compound, which means it exists in two enantiomeric forms, the (S)- and (R)-isomers.
Mécanisme D'action
(2S)-2,6,6-Trimethylheptan-1-ol acts as a positive allosteric modulator of GABA(A) receptors, which are the primary inhibitory neurotransmitter receptors in the brain. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
(2S)-2,6,6-Trimethylheptan-1-ol has several biochemical and physiological effects, including sedation, muscle relaxation, anxiolysis, and anticonvulsant activity. It is also known to have antinociceptive effects, which means it reduces pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2,6,6-Trimethylheptan-1-ol has several advantages and limitations for lab experiments. Its advantages include its high solubility in water and organic solvents, its low toxicity, and its ability to modulate GABA(A) receptors. Its limitations include its strong odor, which can interfere with experiments, and its potential to cause false-positive results in some assays.
Orientations Futures
There are several future directions for (2S)-2,6,6-Trimethylheptan-1-ol research, including the development of (2S)-2,6,6-Trimethylheptan-1-ol analogs with better pharmacological properties, the investigation of (2S)-2,6,6-Trimethylheptan-1-ol's effects on other neurotransmitter systems, and the exploration of (2S)-2,6,6-Trimethylheptan-1-ol's potential as a therapeutic agent for various neurological disorders.
Conclusion:
In conclusion, (2S)-2,6,6-Trimethylheptan-1-ol is a versatile compound that finds its application in various industries and scientific research fields. Its mechanism of action as a positive allosteric modulator of GABA(A) receptors and its biochemical and physiological effects make it a valuable tool for pharmacological and neuroscience research. However, its limitations and potential for interference with experiments must be taken into consideration. Further research on (2S)-2,6,6-Trimethylheptan-1-ol and its analogs may lead to the development of new therapeutic agents for various neurological disorders.
Méthodes De Synthèse
(2S)-2,6,6-Trimethylheptan-1-ol can be synthesized via several methods, including the Grignard reaction, the reduction of isophorone, and the hydrogenation of diisobutylene. The Grignard reaction involves the reaction of magnesium with 2,4,4-trimethylpentan-2-one, followed by the addition of water to form (2S)-2,6,6-Trimethylheptan-1-ol. The reduction of isophorone involves the reduction of isophorone with sodium borohydride in the presence of a catalyst to form (2S)-2,6,6-Trimethylheptan-1-ol. The hydrogenation of diisobutylene involves the reaction of diisobutylene with hydrogen gas in the presence of a catalyst to form (2S)-2,6,6-Trimethylheptan-1-ol.
Applications De Recherche Scientifique
(2S)-2,6,6-Trimethylheptan-1-ol finds its application in various scientific research fields, including pharmacology, toxicology, and neuroscience. In pharmacology, (2S)-2,6,6-Trimethylheptan-1-ol is used as a solvent for drugs and as a flavoring agent in oral medications. In toxicology, (2S)-2,6,6-Trimethylheptan-1-ol is used as a reference standard for the analysis of environmental samples. In neuroscience, (2S)-2,6,6-Trimethylheptan-1-ol is used as a modulator of GABA(A) receptors.
Propriétés
IUPAC Name |
(2S)-2,6,6-trimethylheptan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-9(8-11)6-5-7-10(2,3)4/h9,11H,5-8H2,1-4H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBBWOCOOGRGQP-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2,6,6-Trimethylheptan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2947244.png)
![N-(4-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2947248.png)
![2-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947250.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2947251.png)


![Ethyl 4-({[3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2947254.png)

![3-Methoxy-2-methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indazole-6-carboxamide](/img/structure/B2947259.png)



![(3As,6aR)-2,2-dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2947263.png)